molecular formula C11H15NO2S B2748914 1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate CAS No. 338981-73-0

1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate

Cat. No. B2748914
CAS RN: 338981-73-0
M. Wt: 225.31
InChI Key: LXGXMSPFDJJEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” is a chemical compound with the CAS Number: 338981-73-0 . It has a molecular weight of 225.31 and its IUPAC name is 1,3-thiazol-5-ylmethyl cyclohexanecarboxylate . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of “1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” is represented by the linear formula C11H15NO2S . The InChI Code for this compound is 1S/C11H15NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h6,8-9H,1-5,7H2 .


Physical And Chemical Properties Analysis

The compound “1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” is a liquid . Its molecular weight is 225.31 and its molecular formula is C11H15NO2S .

Scientific Research Applications

Antibacterial and Anticancer Activities

Thiazole derivatives have shown promising results in antibacterial and anticancer activities. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus exhibited significant antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains with minimum inhibition concentrations (MIC) of 4–16 μg/mL (Rezki, 2016). Furthermore, arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel copolymer catalyst showed anticancer activity against colon and liver carcinoma cell lines, highlighting the potential of thiazole derivatives as anticancer agents (Gomha et al., 2015).

Enzyme Inhibition

Thiazole derivatives have been investigated for their enzyme inhibition properties. For instance, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed to assess their biological activities, including DNA protective ability and antimicrobial activity. Compounds exhibited cytotoxicity on cancer cell lines, indicating potential therapeutic applications (Gür et al., 2020).

Synthesis and Pharmacological Evaluation

Research on thiazole compounds includes the synthesis and evaluation of their pharmacological properties. A study synthesized bis-heterocyclic derivatives containing thiadiazole moieties, exploring their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. This demonstrates the versatility of thiazole derivatives in medicinal chemistry (Kumar & Panwar, 2015).

Potential COVID-19 Drug Candidates

A study on diazinyl-thiazol-imine moieties synthesized a novel series of compounds evaluated as potential therapeutic agents for COVID-19 through molecular docking studies. This highlights the ongoing research into thiazole derivatives for addressing contemporary health challenges (Abu-Melha et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” are not available, thiazole compounds in general have diverse applications in scientific research. They are used in the synthesis of various biologically active compounds and have potential for further exploration in medicinal chemistry .

properties

IUPAC Name

1,3-thiazol-5-ylmethyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h6,8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGXMSPFDJJEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.